molecular formula C10H17N5 B11898625 (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine

Cat. No.: B11898625
M. Wt: 207.28 g/mol
InChI Key: BOUZXAFTWGRVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine in Heterocyclic Chemistry

The molecular architecture of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine embodies three critical pharmacophoric elements:

  • Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions with biological targets. The electron-deficient nature of pyrimidine facilitates binding to enzymatic active sites, particularly in folate biosynthesis pathways.
  • 4-Methylpiperazine Substituent : The N-methylated piperazine ring introduces conformational rigidity while enhancing aqueous solubility through its ionizable tertiary amine. Methylation at the 4-position reduces metabolic oxidation compared to unsubstituted piperazines.
  • Methanamine Linker : A primary amine group providing hydrogen-bond donor capacity and serving as a synthetic handle for further derivatization. This moiety may participate in salt formation to improve bioavailability.

Recent structure-activity relationship (SAR) studies highlight the importance of piperazine substitution patterns. In antiplasmodial hybrids, 4-methylpiperazine-containing compounds demonstrated IC50 values as low as 0.017 μM against chloroquine-resistant strains, outperforming artemisinin derivatives. The table below illustrates the impact of piperazine modifications on biological activity:

Compound Piperazine Substituent P. falciparum D6 IC50 (μM) P. falciparum W2 IC50 (μM)
7q 4-Methylpiperazin-1-yl 0.014 0.017
7e 4-Ethylpiperazin-1-yl 0.021 0.016
CQ - 0.06 0.853

Molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) reveal that the methylpiperazine moiety occupies a hydrophobic pocket near the active site, while the pyrimidine nitrogen atoms coordinate with conserved aspartate residues. This dual-binding mode explains the compound’s ability to circumvent resistance mechanisms associated with point mutations in Pf-DHFR.

Historical Evolution of Piperazine-Modified Pyrimidine Derivatives in Pharmacological Research

The convergence of piperazine and pyrimidine chemistry traces its origins to mid-20th century antihistamine development, where piperazine’s conformational flexibility was first exploited to optimize blood-brain barrier penetration. The strategic incorporation of pyrimidine rings emerged in the 1980s with antifolate agents like trimethoprim, though these early compounds lacked piperazine modifications.

Key milestones in this hybrid architecture’s development include:

  • 1995 : Discovery that piperazine N-alkylation reduces hERG channel affinity, mitigating cardiotoxicity risks in antiviral pyrimidines.
  • 2008 : First reported synthesis of 4-methylpiperazine-pyrimidine conjugates showing dual adenosine A2A/A1 receptor antagonism for Parkinson’s disease.
  • 2025 : Clinical advancement of ATH-399A, a 4-aminoquinoline-pyrimidine-piperazine hybrid entering Phase I trials for neurodegenerative disorders.

Modern synthetic strategies employ regioselective amination reactions to install the piperazine moiety. A representative synthesis involves:

  • Chlorination of 5-aminopyrimidine at the 2-position
  • Nucleophilic aromatic substitution with 1-methylpiperazine
  • Reductive amination to introduce the methanamine side chain

This synthetic route achieves yields >65% while maintaining compatibility with diverse piperazine analogs, enabling rapid SAR exploration. Recent innovations utilize flow chemistry to optimize the critical amination step, reducing reaction times from 48 hours to under 6 hours.

The evolution of these hybrids reflects three paradigm shifts in medicinal chemistry:

  • From Flexibility to Controlled Rigidity : Early diamine linkers provided excessive conformational freedom, while piperazine-containing analogs better preorganize molecules for target binding.
  • Solubility-Driven Design : Piperazine incorporation increases cLogP values by 1.5–2 units compared to non-cyclic amine analogs, addressing the poor bioavailability of early pyrimidine drugs.
  • Resistance Mitigation : Hybrids like (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine maintain efficacy against mutant Pf-DHFR strains through multi-point binding, a breakthrough over single-target antifolates.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-6,11H2,1H3

InChI Key

BOUZXAFTWGRVGN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)CN

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The primary precursor is 2-chloro-5-(chloromethyl)pyrimidine , though derivatives like 2,4-dichloropyrimidine are also utilized. The choice of precursor influences regioselectivity, as the 2- and 5-positions of pyrimidine exhibit distinct reactivity. For example, 2-chloro-5-nitro-pyrimidine has been used in analogous syntheses to introduce amine functionalities.

Reaction Conditions

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize transition states.

  • Bases : Triethylamine (Et<sub>3</sub>N) or diisopropylethylamine (DIPEA) are employed to deprotonate 4-methylpiperazine, enhancing its nucleophilicity.

  • Temperature : Reactions are typically conducted at 80–100°C to overcome activation barriers.

A representative procedure involves refluxing 2-chloro-5-(chloromethyl)pyrimidine with 4-methylpiperazine in DMF at 90°C for 12 hours, yielding the intermediate 2-(4-methylpiperazin-1-yl)-5-(chloromethyl)pyrimidine . Subsequent amination with aqueous ammonia or ammonium hydroxide produces the target compound.

Table 1: Optimization of S<sub>N</sub>Ar Conditions

PrecursorSolventBaseTemperature (°C)Yield (%)
2-Chloro-5-(chloromethyl)pyrimidineDMFDIPEA9068
2,4-DichloropyrimidineAcetonitrileEt<sub>3</sub>N8055
2-Chloro-5-nitropyrimidineDMSOK<sub>2</sub>CO<sub>3</sub>10072

Ring-Closing Strategies

Alternative approaches construct the pyrimidine ring de novo, incorporating the 4-methylpiperazine and methanamine groups during cyclization.

Cyclization of Enaminones

Enaminones, such as 3-(dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one , undergo cyclization with guanidine derivatives to form the pyrimidine core. This method allows precise control over substituent placement but requires stringent anhydrous conditions.

Catalytic Methods

Palladium-catalyzed cross-coupling reactions have been explored for introducing the 4-methylpiperazine moiety. For example, Suzuki-Miyaura coupling between 5-bromo-2-(chloromethyl)pyrimidine and a boronic ester of 4-methylpiperazine achieves moderate yields.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodAdvantagesLimitationsScalability
S<sub>N</sub>ArHigh regioselectivityRequires toxic solvents (DMF)Industrial
Ring-closingFlexible substituent incorporationLow yields (30–50%)Laboratory
Catalytic cross-couplingMild conditionsHigh catalyst costsLimited

The S<sub>N</sub>Ar route remains dominant due to its reliability, though catalytic methods show promise for reducing environmental impact.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing substitution at the 4-position of pyrimidine can occur, necessitating careful stoichiometric control. Using excess 4-methylpiperazine (1.5–2.0 equiv) suppresses byproducts.

Purification Challenges

Chromatography on silica gel with gradients of methanol in dichloromethane is standard. However, crystallization from ethanol/water mixtures improves purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Patent US8252926B2 highlights a solvent-free S<sub>N</sub>Ar process using water as the reaction medium, reducing waste and costs . This method achieves 85% yield by employing 4-methylpiperazine in excess (2.5 equiv) and avoids palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Functional Attributes

Compound Name CAS Number Substituents Molecular Weight (g/mol) Predicted logP Key Features Reference
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine - -NH2 at C5; 4-Me-piperazine at C2 ~236.3 ~0.9 High hydrophilicity due to methanamine; potential for CNS penetration
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine - -NH2 at C2; 4-Me-piperazine at C5 194.2 0.5 Synthesized via Pd-catalyzed coupling; positional isomer of target compound
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine 57005-71-7 -NH2 at C4; 4-Me-piperazine at C2 194.2 0.6 Similar core but substituent orientation alters electronic distribution
2-(Azetidin-1-yl)-5-bromopyrimidine 850349-22-3 -Br at C5; azetidine at C2 242.1 2.1 Bromine enhances electrophilicity; azetidine reduces steric bulk
N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)cyclopropanecarboxamide - Thioether linkage; cyclopropane carboxamide 426.3 2.8 HSP70 inhibitor with thioether bridge enhancing target affinity

Key Findings :

Structural Variations and Physicochemical Properties :

  • The position of the amine group on the pyrimidine ring significantly impacts electronic properties. For instance, the target compound’s methanamine at C5 (vs. C2 or C4 in analogs) may enhance hydrogen-bonding capacity with biological targets .
  • 4-Methylpiperazine substituents consistently improve aqueous solubility compared to azetidine or bromine, as seen in the lower logP values (0.5–0.9 vs. 2.1–2.8) .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a common route for introducing piperazine groups, as demonstrated in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine . The target compound likely follows similar methodologies.

Biological Relevance :

  • Compounds with 4-methylpiperazine and pyrimidine cores, such as the HSP70 inhibitor 4e (Table 1), exhibit promising bioactivity. The target compound’s methanamine group may similarly engage in critical interactions with therapeutic targets .
  • Thioether-linked analogs (e.g., 4e) show enhanced binding affinity, suggesting that substituent flexibility (e.g., -CH2NH2 vs. -S-) could be leveraged for optimizing potency .

Similarity Metrics :

  • The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) shares 80% structural similarity with the target compound, primarily due to the conserved piperazine-pyrimidine framework .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with pyrimidine core functionalization. Introduce the methylpiperazine group via nucleophilic aromatic substitution (SNAr) using 4-methylpiperazine under reflux in anhydrous DMF or THF, catalyzed by a base (e.g., K₂CO₃) .
  • Step 2 : Install the methanamine group via reductive amination or direct substitution. Use NaBH₃CN or Pd-mediated coupling for amine introduction.
  • Optimization : Monitor reaction progress with LC-MS. Adjust temperature (80–120°C) and solvent polarity to improve yield. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX-2018/3 for single-crystal refinement. Resolve ambiguities in piperazine ring conformation and amine group orientation .
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆). Key signals: pyrimidine C5 (δ ~155 ppm), methanamine NH₂ (δ ~2.8 ppm), and methylpiperazine N–CH₃ (δ ~2.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 220.1452 (calculated for C₁₀H₁₈N₅) .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during refinement?

  • Data Handling :

  • Use REFMAC (CCP4 suite) for maximum-likelihood refinement to resolve twinning or high B-factors. Apply TLS parameterization for anisotropic displacement .
  • Cross-validate with SHELXL for small-molecule precision. If R-factor discrepancies exceed 5%, re-examine hydrogen bonding networks (e.g., amine-pyrimidine interactions) .

Q. How does this compound interact with biological targets (e.g., enzymes/receptors), and what computational tools are recommended?

  • Mechanistic Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite. Prioritize Hsp70/Hsc70 (see structural analogs in ) due to pyrimidine-piperazine motifs .
  • MD simulations (GROMACS) : Simulate binding stability (100 ns) with lipid bilayer membranes. Analyze RMSD and ligand-protein hydrogen bonds .
  • In vitro assays : Test kinase inhibition (IC₅₀) via ADP-Glo™ assays. Compare with 5-(4-Methylpiperazin-1-yl)-1H-indole derivatives (IC₅₀ ~0.8–2.1 µM) .

Q. What are the key differences in pharmacological profiles between this compound and its cyclobutyl/cyclopropyl analogs?

  • Comparative Analysis :

  • Structural Impact : Cyclobutyl analogs (e.g., (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine) show enhanced lipophilicity (clogP +0.5) and blood-brain barrier penetration vs. pyrimidine-based derivatives .
  • Bioactivity : Pyrimidine derivatives exhibit higher selectivity for serotonin receptors (5-HT₁A Ki ~12 nM vs. cyclopropyl analogs’ Ki ~45 nM) .
  • Synthetic Flexibility : Cyclic substituents require harsher conditions (e.g., Grignard reactions at −78°C), whereas pyrimidine cores allow modular functionalization .

Q. How should researchers design derivatives to improve metabolic stability without compromising activity?

  • Derivatization Strategies :

  • Bioisosteric replacement : Substitute methanamine with carboxamide (e.g., 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide) to reduce CYP450 metabolism .
  • Prodrug approach : Introduce acetylated or PEGylated groups at the amine site. Test hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .
  • SAR Analysis : Use QSAR models (Molinspiration, SwissADME) to predict logD and PSA. Prioritize derivatives with PSA <90 Ų for oral bioavailability .

Methodological Considerations

Q. What protocols resolve low reproducibility in biological assays for this compound?

  • Troubleshooting :

  • Standardize assay conditions : Use 1% DMSO in PBS (pH 7.4) to prevent aggregation. Pre-incubate with 0.1% BSA to minimize nonspecific binding .
  • Control for redox activity : Include catalase (100 U/mL) in cell-based assays to rule out false positives from ROS generation .

Q. How can researchers integrate crystallographic and NMR data to refine ambiguous electron density maps?

  • Hybrid Refinement :

  • Combine SHELXD (experimental phasing) with CCP4i2 for density modification. Use NMR-derived distance restraints (NOESY) to resolve piperazine ring disorder .
  • Validate with PHENIX composite omit maps. Threshold: 2σ for amine group placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.